1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULDSVRJAEQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The oxazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include molecules with variations in the heterocyclic rings or substituents. Key examples:
Key Differences :
- Azetidine vs.
- Oxazole vs. Benzothiadiazole : The oxazole group is smaller and less electron-deficient than the fused benzothiadiazole ring in compound B, which may alter solubility and binding interactions. Benzothiadiazole derivatives often exhibit stronger π-π stacking but poorer bioavailability due to increased molecular weight and hydrophobicity .
- Thiazole vs.
Physicochemical and Electronic Properties
- Polarity : The oxazole moiety enhances polarity compared to benzothiadiazole, suggesting better aqueous solubility.
- Ring Strain : Azetidine’s strain may lead to higher susceptibility to ring-opening reactions under acidic or nucleophilic conditions compared to imidazoline or pyrrolidine analogues.
- Electron Density : Oxazole’s electron-rich aromatic system contrasts with benzothiadiazole’s electron-deficient nature, affecting binding to biological targets (e.g., oxazole may favor hydrogen-bond acceptors, while benzothiadiazole engages in charge-transfer interactions).
Biological Activity
1-Acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an azetidine ring fused with an oxazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit notable antimicrobial properties. In particular, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted the bactericidal effects of oxazole derivatives against Staphylococcus species, suggesting that the presence of the oxazole group enhances antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 and A549 revealed that certain derivatives exhibit low cytotoxic effects at therapeutic concentrations. For instance, compounds with acetyl groups showed increased cell viability compared to controls, indicating a favorable safety profile . Table 1 summarizes the cytotoxicity results for related compounds:
| Compound | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| Compound 24 | 12 | L929 | >100 |
| Compound 25 | 100 | L929 | Toxic |
| Compound 29 | 50 | A549 | >100 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific bacterial enzymes or interference with cellular processes essential for microbial survival. It is hypothesized that the oxazole moiety plays a critical role in binding to target sites within microbial cells .
Case Study: Antiparasitic Activity
A patent describes the use of isoxazoline derivatives, including those structurally related to this compound, as antiparasitic agents. The study outlined their effectiveness against various parasites, suggesting potential applications in veterinary medicine .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the azetidine and oxazole components can significantly influence biological activity. For example, varying substituents on the oxazole ring can enhance antimicrobial potency while reducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
